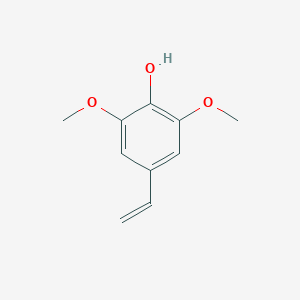

2,6-ジメトキシ-4-ビニルフェノール

概要

説明

科学的研究の応用

4-Vinylsyringol has a wide range of applications in scientific research, including:

Chemistry:

- Used as an antioxidant in various chemical formulations to prevent oxidation .

- Employed in polymerization reactions to produce biodegradable polymers .

Biology:

- Investigated for its antioxidant properties and its ability to scavenge free radicals .

- Studied for its potential anti-mutagenic and anti-cancer activities .

Medicine:

- Explored for its protective effects against oxidative stress-induced cell damage .

- Potential therapeutic applications in preventing diseases related to oxidative stress, such as cardiovascular diseases and cancer .

Industry:

作用機序

4-ビニルシリンゴールの主な作用機序は、その抗酸化作用です。 それはアルキルペルオキシラジカルスカベンジャーとして作用し、フリーラジカルを中和し、細胞や組織への酸化損傷を防ぎます . 化合物のフェノール構造により、フリーラジカルに水素原子を供与することができ、それらを安定化し、反応性を低下させます . この抗酸化作用は、細胞を酸化ストレスとその関連する損傷から保護する上で重要です。

類似化合物の比較

類似化合物:

4-ビニルシリンゴールの独自性: 4-ビニルシリンゴールは、高い抗酸化作用と、菜種油などの再生可能資源から合成できる点が際立っています . 2つのメトキシ基とビニル基を持つその独特の構造は、強力な抗酸化作用に寄与し、さまざまな用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

2,6-Dimethoxy-4-vinylphenol is involved in various biochemical reactions. It is a product of the non-oxidative microbial decarboxylation of p-hydroxycinnamic acids . This process involves cofactor-free and metal-independent phenolic acid decarboxylases, which have been historically purified from bacteria and some yeasts .

Cellular Effects

2,6-Dimethoxy-4-vinylphenol has been shown to have significant effects on various types of cells. It is known to act as an antioxidant, anti-inflammatory, and antimicrobial agent . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .

Molecular Mechanism

The molecular mechanism of action of 2,6-Dimethoxy-4-vinylphenol involves its interaction with various biomolecules. The catalytic mechanism of its formation involves a first step involving p-hydroxycinnamic acid conversion into a semi-quinone that then decarboxylates spontaneously into the corresponding vinyl compound .

Metabolic Pathways

2,6-Dimethoxy-4-vinylphenol is involved in the metabolic pathway of p-hydroxycinnamic acids . This pathway involves the decarboxylation of these acids into vinylphenols .

準備方法

合成経路と反応条件: 4-ビニルシリンゴールは、シナピン酸の脱炭酸反応によって合成できます。 このプロセスは、塩基の存在下で熱またはマイクロ波誘起による脱炭酸反応を含みます . 反応条件は通常、高温と脱炭酸反応を促進するための適切な塩基の使用を含みます。

工業生産方法: 工業的な設定では、4-ビニルシリンゴールは、キャノーラ種子の焙煎中にシナピン酸を脱炭酸することによって製造されます . この方法は、キャノーラ種子におけるシナピン酸の天然発生を利用し、制御された加熱プロセスを通じてそれを4-ビニルシリンゴールに変換します。

化学反応の分析

反応の種類: 4-ビニルシリンゴールは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、キノンやその他の酸化された生成物の生成につながる可能性があります。

還元: 還元反応は、4-ビニルシリンゴールを対応するアルコールに変換できます。

置換: 求電子置換反応は芳香族環で起こり、さまざまな置換誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: 求電子置換反応には、ハロゲン (例:臭素) やニトロ化剤 (例:硝酸) などの試薬が頻繁に使用されます。

主要な生成物:

酸化: キノンやその他の酸化されたフェノール系化合物。

還元: 4-ビニルシリンゴールのアルコール誘導体。

置換: 導入された置換基に応じて、さまざまな置換フェノール系化合物。

科学研究への応用

4-ビニルシリンゴールは、科学研究において幅広い用途があり、次のようなものが挙げられます。

化学:

生物学:

医学:

産業:

類似化合物との比較

Sinapic Acid: A precursor to 4-Vinylsyringol, known for its antioxidant and anti-inflammatory properties.

Syringic Acid: Another phenolic compound with antioxidant activity, structurally similar to 4-Vinylsyringol.

Uniqueness of 4-Vinylsyringol: 4-Vinylsyringol stands out due to its high antioxidant activity and its ability to be synthesized from renewable sources like canola oil . Its unique structure, with two methoxy groups and a vinyl group, contributes to its potent antioxidant properties and makes it a valuable compound in various applications.

特性

IUPAC Name |

4-ethenyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJGZUSJKGVMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865427 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28343-22-8, 31872-14-7 | |

| Record name | 4-Vinylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?

A: 2,6-Dimethoxy-4-vinylphenol, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].

Q2: How does roasting affect the canolol content in mustard and rapeseed oils?

A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].

Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?

A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].

Q4: How does the structure of canolol contribute to its antioxidant activity?

A: Canolol (2,6-dimethoxy-4-vinylphenol) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].

Q5: Are there methods to produce canolol other than seed roasting?

A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.

Q6: Beyond its antioxidant properties, does canolol have other potential applications?

A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].

Q7: What analytical techniques are used to identify and quantify canolol?

A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.

Q8: Are there any known safety concerns associated with canolol?

A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.

Q9: What are the future directions for research on canolol?

A9: Future research on canolol will likely focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)